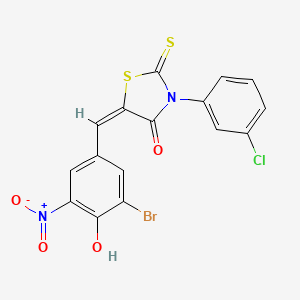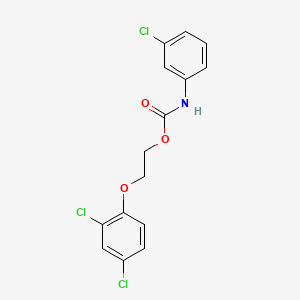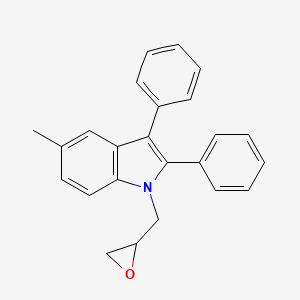![molecular formula C23H38N2O2 B5199419 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has been used for its anesthetic and analgesic properties and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
作用機序
MXE acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in various neurological disorders. By blocking NMDA receptors, MXE can alter the activity of glutamatergic neurons, which may contribute to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
MXE has been shown to produce dose-dependent anesthetic and analgesic effects in animal studies. MXE has also been shown to produce dissociative and hallucinogenic effects in humans, similar to other arylcyclohexylamines such as ketamine and phencyclidine (PCP). MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
MXE has several advantages for lab experiments, including its unique pharmacological profile as an NMDA receptor antagonist and its ability to produce dissociative and hallucinogenic effects similar to other arylcyclohexylamines. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for human use.
将来の方向性
MXE has several potential future directions for scientific research. One potential direction is to investigate the role of MXE in the treatment of depression, anxiety, and other neurological disorders. MXE may also be useful for studying the role of the glutamatergic system in various neurological disorders. Additionally, MXE may have potential as a tool for investigating the neurobiological mechanisms underlying addiction and drug abuse. Further research is needed to fully understand the potential of MXE for scientific research.
合成法
MXE is synthesized by reacting cyclohexanone with 2-bromo-4-methoxybenzaldehyde, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidine and 2-bromoethyl methyl ether to produce MXE.
科学的研究の応用
MXE has been used in various scientific research studies due to its unique pharmacological properties. MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. MXE has also been used as a tool for investigating the role of the glutamatergic system in the pathophysiology of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-26-17-16-25(22-9-4-3-5-10-22)18-20-12-14-24(15-13-20)19-21-8-6-7-11-23(21)27-2/h6-8,11,20,22H,3-5,9-10,12-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEASANDHYKVEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
